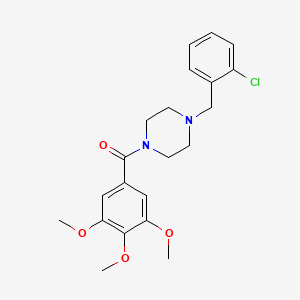![molecular formula C19H17N3O3 B4777029 3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4777029.png)
3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile
Vue d'ensemble
Description
3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile, also known as MNPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile involves its binding to specific ion channels in the brain, such as the NMDA receptor and the GABA-A receptor. By binding to these receptors, 3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile inhibits their activity, leading to a decrease in the release of neurotransmitters. This ultimately results in a decrease in neural activity, which can have a variety of effects depending on the specific receptor targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile are largely dependent on the specific receptor targeted. For example, inhibition of the NMDA receptor can lead to a decrease in synaptic plasticity and neuroprotection, while inhibition of the GABA-A receptor can lead to increased anxiety and seizures. However, further research is needed to fully understand the effects of 3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile on these receptors and their downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile in lab experiments is its selectivity for specific ion channels, which allows for more precise manipulation of neural activity. Additionally, its relatively simple synthesis method and low cost make it an attractive tool for researchers. However, one limitation is its potential toxicity, which must be carefully monitored in experiments involving living organisms.
Orientations Futures
There are several potential future directions for research involving 3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile. One area of interest is the development of more selective 3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile analogs that can target specific subtypes of ion channels. Additionally, further research is needed to fully understand the downstream effects of 3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile inhibition on neural signaling pathways. Finally, 3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile may have potential applications in the treatment of neurological disorders, although further research is needed to fully explore this possibility.
Applications De Recherche Scientifique
3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of certain ion channels in the brain, leading to a decrease in the release of neurotransmitters such as glutamate and GABA. This makes it a promising tool for studying the role of these ion channels in various neurological disorders, such as epilepsy and depression.
Propriétés
IUPAC Name |
(E)-3-(4-morpholin-4-ylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c20-14-17(16-2-1-3-19(13-16)22(23)24)12-15-4-6-18(7-5-15)21-8-10-25-11-9-21/h1-7,12-13H,8-11H2/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFYWHZOPKYMDJ-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-morpholin-4-ylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B4776956.png)
![ethyl N-({[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-beta-alaninate](/img/structure/B4776961.png)
![2-(4-chlorophenyl)-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B4776963.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4776981.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4776995.png)
![methyl 4-{5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4776999.png)
![2-methoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4777006.png)


![N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4777030.png)
![[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazol-3-yl](phenyl)methanone](/img/structure/B4777034.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4777035.png)
